Benzenemethanamine, N-butyl-2,6-dichloro-

説明

Benzenemethanamine, N-butyl-2,6-dichloro- is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related organometallic chemistry and the synthesis of complex molecules that may share some structural similarities with Benzenemethanamine, N-butyl-2,6-dichloro-. The papers focus on the metalation of benzene and ferrocene, the crystal structure of a palladium complex, and the synthesis of a disubstituted indene derivative, which are all relevant to the broader field of organometallic chemistry and could provide insights into the synthesis and properties of similar compounds .

Synthesis Analysis

The synthesis of complex organometallic compounds is a key theme in the provided papers. Paper details the metalation of benzene and ferrocene using n-butyllithium and N,N,N',N'-tetramethylethylenediamine, which are precursors for the synthesis of various organometallic reagents. This process could be analogous to the synthesis of Benzenemethanamine, N-butyl-2,6-dichloro-, where a metalation step might be involved. Paper describes the synthesis of a disubstituted indene derivative and its complex with dichlorotitanium, showcasing the intricate steps and characterization techniques such as NMR and mass spectroscopy that could also be applicable to the synthesis and analysis of Benzenemethanamine, N-butyl-2,6-dichloro-.

Molecular Structure Analysis

The molecular structure of organometallic compounds is crucial for understanding their reactivity and properties. Paper provides a detailed analysis of the crystal and molecular structure of a palladium complex, which includes the coordination environment of the palladium center and the distances between palladium and its ligands. This information is essential for predicting the behavior of similar compounds. Although Benzenemethanamine, N-butyl-2,6-dichloro- is not a palladium complex, the principles of molecular structure analysis such as X-ray diffraction and the interpretation of bond lengths and angles are relevant.

Chemical Reactions Analysis

The reactivity of organometallic compounds is often determined by their molecular structure. The papers do not directly address the chemical reactions of Benzenemethanamine, N-butyl-2,6-dichloro-, but they do provide examples of how organometallic reagents synthesized through metalation can be converted into a variety of products . This suggests that Benzenemethanamine, N-butyl-2,6-dichloro- could potentially undergo similar transformations, depending on its reactivity and the conditions applied.

Physical and Chemical Properties Analysis

The physical and chemical properties of organometallic compounds are influenced by their molecular structures and the nature of their metal-ligand interactions. While the papers do not specifically discuss the properties of Benzenemethanamine, N-butyl-2,6-dichloro-, they do provide insights into the properties of related compounds. For example, the distortion in the square planar coordination of the palladium complex mentioned in paper could affect its physical properties such as solubility and melting point, as well as its chemical reactivity. Similarly, the characterization techniques used in paper could be employed to determine the physical and chemical properties of Benzenemethanamine, N-butyl-2,6-dichloro-.

科学的研究の応用

1. Synthesis of Pharmaceutical Intermediates

Benzenemethanamine derivatives have been utilized in the synthesis of pharmaceutically active compounds. For instance, N-Boc-(1S)-benzylhydroxy-3-chloropropylamine is a precursor in the production of compounds that act as HIV protease inhibitors. The conversion of traditional batch processes to continuous flow systems has been explored to improve the production of these intermediates, enhancing the efficiency and feasibility of pharmaceutical manufacturing (Pollet et al., 2009).

2. Development of Star Polymers and Graft Copolymers

The chemical structure of benzenemethanamine is instrumental in polymer chemistry. It has been used in the synthesis of four-armed star polymers and graft copolymers, showcasing its versatility in forming complex macromolecular architectures. These polymers have applications in various industrial and biomedical fields due to their unique physical and chemical properties (Moschogianni et al., 2001).

3. Chemical Synthesis and Solvent Efficiency Studies

Benzenemethanamine derivatives are also pivotal in chemical synthesis studies, exploring the efficiency of different solvents and reducing agents. This research contributes significantly to optimizing reaction conditions and improving yields, essential for industrial and pharmaceutical chemistry (Muhammad et al., 2018).

Safety And Hazards

将来の方向性

The future directions for “Benzenemethanamine, N-butyl-2,6-dichloro-” are not provided in the search results. The future directions would depend on the current state of research and development involving this compound .

Relevant Papers Unfortunately, the search results do not provide specific papers related to “Benzenemethanamine, N-butyl-2,6-dichloro-”. For a comprehensive literature review, it’s recommended to search academic databases using the compound’s name or CAS number .

特性

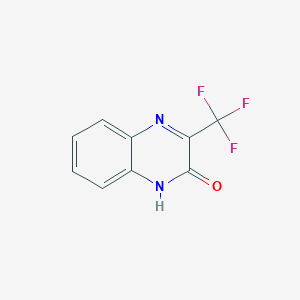

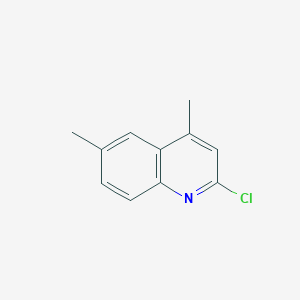

IUPAC Name |

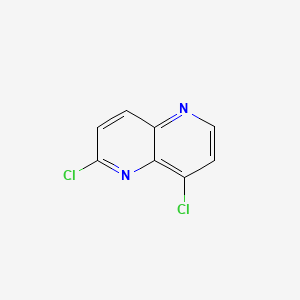

N-[(2,6-dichlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISCXMBITDLEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209251 | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, N-butyl-2,6-dichloro- | |

CAS RN |

60509-36-6 | |

| Record name | N-Butyl-2,6-dichlorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)